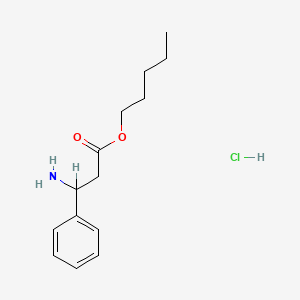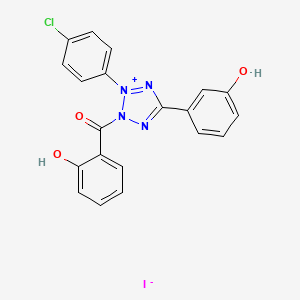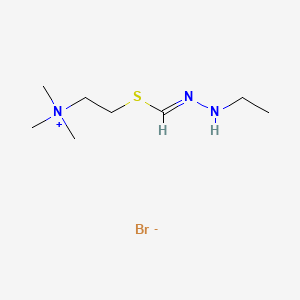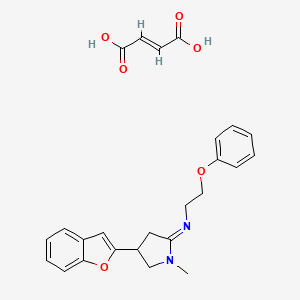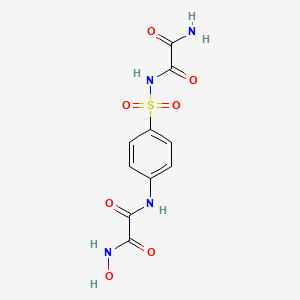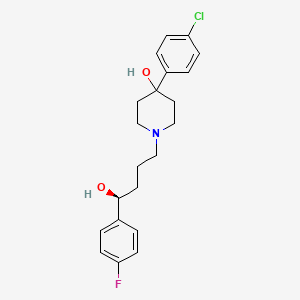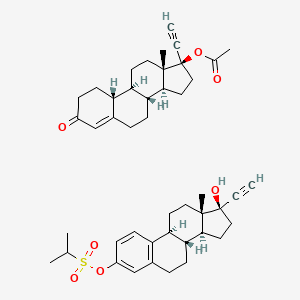
Deposiston
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deposiston is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deposiston can be synthesized through several methods, including chemical vapor deposition (CVD) and electrodeposition. In CVD, precursor gases react at high temperatures to form a solid layer of this compound on a substrate. The reaction conditions typically involve temperatures around 1000°C and the use of inert gases like argon as diluents . Electrodeposition involves the electrochemical reduction of metal ions from an electrolyte to form a metallic coating on a base material .
Industrial Production Methods
Industrial production of this compound often employs large-scale CVD processes due to their efficiency and ability to produce high-purity materials. The process involves the continuous flow of precursor gases into a reaction chamber, where they react and deposit a thin film of this compound on substrates. This method is widely used in the semiconductor and ceramic industries .
Análisis De Reacciones Químicas
Types of Reactions
Deposiston undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or other reducing agents under controlled conditions.
Substitution: Substitution reactions typically occur in the presence of specific catalysts and under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides of this compound, while reduction can yield pure this compound metal.
Aplicaciones Científicas De Investigación
Deposiston has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Employed in the development of biosensors and other diagnostic tools.
Medicine: Investigated for its potential use in drug delivery systems and medical implants.
Industry: Utilized in the production of high-performance coatings and thin films for electronic devices
Mecanismo De Acción
The mechanism by which Deposiston exerts its effects involves its interaction with molecular targets and pathways. In chemical reactions, this compound acts as a catalyst, facilitating the conversion of reactants to products. In biological systems, it interacts with specific proteins and enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Deposiston is unique compared to other similar compounds due to its high stability and reactivity. Similar compounds include:
Nickel: Used in electroplating and as a catalyst in various chemical reactions.
Copper: Known for its electrical conductivity and use in electronic devices.
Gold: Employed in medical applications and as a catalyst in specific reactions.
This compound stands out due to its versatility and wide range of applications across different fields.
Propiedades
Número CAS |
54958-72-4 |
|---|---|
Fórmula molecular |
C45H58O7S |
Peso molecular |
743.0 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate;[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O4S.C22H28O3/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4;1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3;1,13,17-20H,5-12H2,2-3H3/t19-,20-,21+,22+,23+;17-,18+,19+,20-,21-,22-/m10/s1 |
Clave InChI |
GBBLXLZDAKZQGW-XOCSYMDRSA-N |
SMILES isomérico |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C.CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C |
SMILES canónico |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C.CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


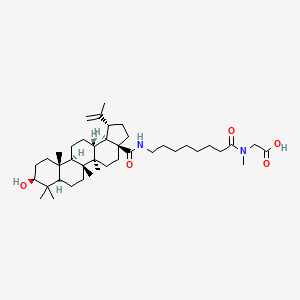
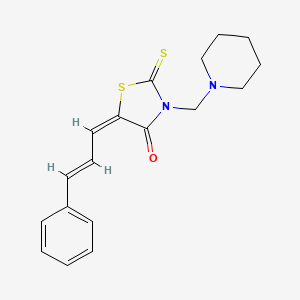
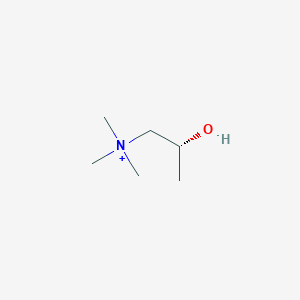

![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
